molecular formula C16H14Cl3N3O3 B11703720 4-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide

4-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide

Cat. No.: B11703720
M. Wt: 402.7 g/mol
InChI Key: KHAAMTBITQUKQP-UHFFFAOYSA-N
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Description

4-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide is a complex organic compound with the molecular formula C17H15Cl3N4O3. This compound is characterized by the presence of a nitro group, a trichloromethyl group, and a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide typically involves multiple stepsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can lead to the modulation of biological pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .

Properties

Molecular Formula

C16H14Cl3N3O3

Molecular Weight

402.7 g/mol

IUPAC Name

4-nitro-N-[2,2,2-trichloro-1-(3-methylanilino)ethyl]benzamide

InChI

InChI=1S/C16H14Cl3N3O3/c1-10-3-2-4-12(9-10)20-15(16(17,18)19)21-14(23)11-5-7-13(8-6-11)22(24)25/h2-9,15,20H,1H3,(H,21,23)

InChI Key

KHAAMTBITQUKQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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